molecular formula C18H19N5O3S2 B13368760 3-[(1-Adamantylsulfanyl)methyl]-6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[(1-Adamantylsulfanyl)methyl]-6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13368760
M. Wt: 417.5 g/mol
InChI Key: WWSKKJPIZGXHTJ-UHFFFAOYSA-N
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Description

3-[(1-Adamantylsulfanyl)methyl]-6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound is characterized by the presence of a triazolo-thiadiazole core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Adamantylsulfanyl)methyl]-6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with suitable electrophiles in the presence of a base, such as piperidine, in refluxing ethanol . This reaction yields the desired triazolo-thiadiazole derivative with moderate to good yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-[(1-Adamantylsulfanyl)methyl]-6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The adamantylsulfanyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amino derivative, while substitution reactions can introduce various functional groups at the adamantylsulfanyl position.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[(1-Adamantylsulfanyl)methyl]-6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, in cancer cells, the compound has been shown to inhibit enzymes such as PARP-1 and EGFR, leading to the induction of apoptosis . The compound’s ability to bind to these targets is supported by molecular docking studies, which highlight its binding disposition within the active sites of these proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[(1-Adamantylsulfanyl)methyl]-6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its specific substitution pattern, which imparts distinct biological properties. The presence of the adamantylsulfanyl group and the nitro-furyl moiety contributes to its potent anticancer and antimicrobial activities, distinguishing it from other similar compounds.

Properties

Molecular Formula

C18H19N5O3S2

Molecular Weight

417.5 g/mol

IUPAC Name

3-(1-adamantylsulfanylmethyl)-6-(5-nitrofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H19N5O3S2/c24-23(25)15-2-1-13(26-15)16-21-22-14(19-20-17(22)28-16)9-27-18-6-10-3-11(7-18)5-12(4-10)8-18/h1-2,10-12H,3-9H2

InChI Key

WWSKKJPIZGXHTJ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)SCC4=NN=C5N4N=C(S5)C6=CC=C(O6)[N+](=O)[O-]

Origin of Product

United States

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